3-Ethoxyquinoline-6-carbaldehyde
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Overview
Description
3-Ethoxyquinoline-6-carbaldehyde is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of an ethoxy group at the 3-position and an aldehyde group at the 6-position of the quinoline ring makes this compound a unique and valuable compound for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxyquinoline-6-carbaldehyde can be achieved through several methods. One common approach involves the condensation of 3-ethoxyaniline with ethyl acetoacetate, followed by cyclization and oxidation steps. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of microwave irradiation and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxyquinoline-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of suitable catalysts.
Major Products Formed
Oxidation: 3-Ethoxyquinoline-6-carboxylic acid.
Reduction: 3-Ethoxyquinoline-6-methanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Ethoxyquinoline-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Ethoxyquinoline-6-carbaldehyde involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
3-Ethoxyquinoline-6-carbaldehyde can be compared with other quinoline derivatives such as:
- 2-Chloroquinoline-3-carbaldehyde
- 6-Methoxyquinoline-3-carbaldehyde
- 8-Hydroxyquinoline-5-carbaldehyde
These compounds share similar structural features but differ in their substituents and positions on the quinoline ring, leading to variations in their chemical reactivity, biological activity, and applications .
Properties
Molecular Formula |
C12H11NO2 |
---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-ethoxyquinoline-6-carbaldehyde |
InChI |
InChI=1S/C12H11NO2/c1-2-15-11-6-10-5-9(8-14)3-4-12(10)13-7-11/h3-8H,2H2,1H3 |
InChI Key |
DOEPKKRKJAUOLT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CN=C2C=CC(=CC2=C1)C=O |
Origin of Product |
United States |
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